

# Convolamine: A Technical Guide to its Traditional Roles and Modern Pharmacological Mechanisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Convolamine

Cat. No.: B000090

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Convolamine** is a tropane alkaloid traditionally utilized in Ayurvedic medicine as a key component of "Shankhpushpi," a preparation derived from *Convolvulus pluricaulis* (also known as *Convolvulus prostratus*).<sup>[1][2][3]</sup> Historically, Shankhpushpi has been revered for its nootropic and cognitive-enhancing properties, employed to improve memory, intellect, and manage nervous disorders such as anxiety and insomnia.<sup>[1][4]</sup> Modern pharmacological research has identified **convolamine** as a potent positive allosteric modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein.<sup>[5][6]</sup> This activity is believed to underpin the neuroprotective and cognitive-enhancing effects observed in traditional use.<sup>[5][6]</sup> This technical guide provides an in-depth overview of **convolamine**, presenting quantitative data, detailed experimental protocols, and outlining its molecular signaling pathways.

## Phytochemistry and Extraction

**Convolamine** is one of several bioactive compounds found in *C. pluricaulis*, which also contains other alkaloids, flavonoids like kaempferol, and phenolic compounds such as scopoletin.<sup>[1][3]</sup>

## Experimental Protocol: Extraction and Fractionation of Convolamine

A general procedure for the extraction and fractionation of alkaloids from *C. pluricaulis* is as follows:

- **Drying and Pulverization:** The whole plant material of *C. pluricaulis* is air-dried in the shade and then pulverized into a coarse powder.
- **Solvent Extraction:** The powdered plant material is subjected to extraction with chloroform. This process is typically repeated three times to ensure maximum yield.<sup>[7]</sup>
- **Concentration:** The resulting chloroform extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Flash Chromatography:** The crude chloroform extract is then subjected to flash chromatography for fractionation.<sup>[7]</sup>
  - **Stationary Phase:** Silica gel.
  - **Mobile Phase:** A mixture of chloroform and ethyl acetate, typically in an 8:2 ratio.<sup>[7]</sup>
- **Fraction Collection and Analysis:** Four main fractions are collected and evaporated to dryness. Each fraction is then resuspended in chromatographic grade chloroform for further analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), to identify and quantify the presence of **convolamine** and other constituents.<sup>[7]</sup>

## Pharmacological Activity and Quantitative Data

**Convolamine's** primary pharmacological activity is its positive allosteric modulation of the S1R.<sup>[5][6]</sup> It does not bind to the orthosteric site of S1R agonists or antagonists but enhances the binding and efficacy of S1R agonists.<sup>[2][6]</sup>

## Quantitative Data Summary

Parameter	Value	Description	Reference(s)
In Vitro Efficacy			
IC50 (S1R Positive Modulation)	289 nM	Concentration of convolamine that produces a half-maximal shift in the IC50 of the S1R agonist PRE-084 in an S1R/BiP dissociation assay.	[8]
Effect on PRE-084 IC50	Shifts to lower values	Convolamine potentiates the effect of the S1R agonist PRE-084.	[9]
In Vitro Binding Affinity			
S1R Binding	> 30 $\mu$ M (IC50)	Convolamine shows no significant direct binding to the S1R agonist/antagonist binding site.	[8]
S2R Binding	> 30 $\mu$ M (IC50)	Convolamine shows no significant binding to the Sigma-2 Receptor.	[8]
Other Receptor Interactions	Marked inhibition of CB2 receptors, Kv channels, and 5-HT3 receptor binding at 0.1 or 1 $\mu$ M. Stimulation of 5-HT1B receptors at these concentrations.	Screening against a panel of 47 receptors and binding sites revealed some off-target activity at higher concentrations.	[8]
In Vivo Efficacy			

---

Effective Dose (mice)	~1 mg/kg (IP)	Dose at which convolamine restored learning in various mouse models of cognitive impairment.	[6][9]
-----------------------	---------------	--	--------

---

## Experimental Protocols

### Zebrafish Phenotypic Screening for Neuroactive Compounds

This protocol is used for high-throughput screening to identify compounds that modulate neuronal function.

- **Animal Model:** wfs1ab knockout (KO) zebrafish larvae, which exhibit a hyperlocomotor response to visual stimuli.[9]
- **Compound Administration:** A library of compounds, including **convolamine**, is added to the wells containing individual 5 days post-fertilization (dpf) larvae.[8]
- **Behavioral Assay:** The visual-motor response of the larvae is recorded and analyzed. The assay measures the locomotor response in wild-type (WT) and KO larvae.[8]
- **Data Analysis:** A "Phenotypic Index" (PI) is calculated to identify compounds that specifically rescue the hyperlocomotor phenotype in KO larvae without significantly affecting the behavior of WT larvae. **Convolamine** was identified as a hit that restored normal mobility in wfs1ab KO larvae.[8]

### Sigma-1 Receptor/BiP Dissociation Assay

This in vitro assay assesses the functional activity of compounds on the S1R.

- **Cell Line:** CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).[8]
- **Treatment:** Cells are incubated with the test compound (e.g., **convolamine**, PRE-084) for 30 minutes at 37°C.[8]

- Immunoprecipitation: GFP-S1R is immunoprecipitated from the cell lysate.
- Western Blotting: The amount of BiP that co-immunoprecipitates with S1R is quantified by Western blotting.
- Principle: S1R agonists cause the dissociation of S1R from its chaperone protein, BiP. Positive allosteric modulators like **convolamine** will enhance the dissociation induced by an S1R agonist.[8]

## Mouse Models of Cognitive Impairment

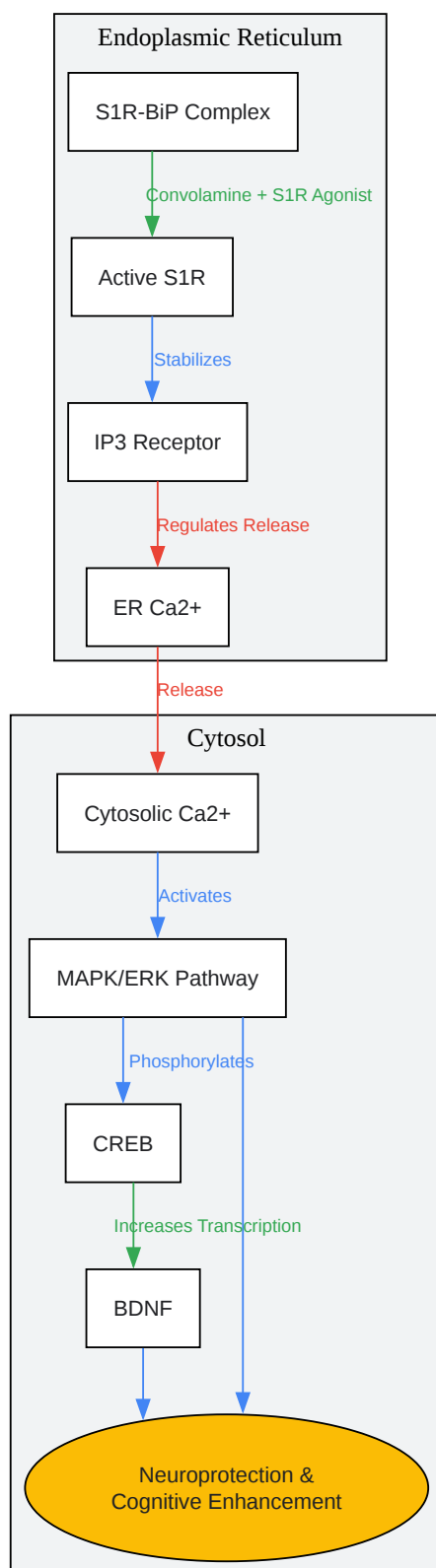
- Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).[1]
- Procedure:
  - Mice are acclimated to the testing room for at least one hour before the test.[5]
  - Each mouse is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 8 minutes).[1][5]
  - The sequence of arm entries is recorded.
- Data Analysis:
  - An alternation is defined as successive entries into the three different arms.[1]
  - The percentage of spontaneous alternation is calculated as:  $(\text{Number of alternations} / (\text{Total number of arm entries} - 2)) \times 100$ .
  - A decrease in spontaneous alternation indicates a deficit in spatial working memory.
- Apparatus: A two-compartment cage with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10][11]
- Procedure (Training):
  - The mouse is placed in the light compartment.

- After a short habituation period, the door to the dark compartment is opened.
- When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered.[\[12\]](#)
- Procedure (Testing):
  - 24 hours after training, the mouse is placed back into the light compartment.
  - The latency to enter the dark compartment is measured.
  - A longer latency indicates better retention of the aversive memory.
- Apparatus: A circular pool (e.g., 90-100 cm in diameter) filled with opaque water. A submerged platform is hidden in one quadrant.[\[13\]](#)[\[14\]](#)
- Procedure (Training):
  - Mice are subjected to multiple trials per day for several consecutive days.
  - In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform.
  - If the mouse does not find the platform within a set time (e.g., 90 seconds), it is guided to it.
- Procedure (Probe Trial):
  - 24-72 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 90 seconds).[\[13\]](#)
- Data Analysis:
  - During training, the escape latency (time to find the platform) is recorded.
  - During the probe trial, the time spent in the target quadrant (where the platform was located) is measured. A preference for the target quadrant indicates spatial memory.

## Signaling Pathways and Mechanisms of Action

**Convolamine**, as a positive allosteric modulator of S1R, enhances the downstream signaling cascades initiated by S1R activation. The S1R is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular calcium homeostasis and cellular stress responses.<sup>[15][16]</sup>

### S1R Activation and Downstream Signaling



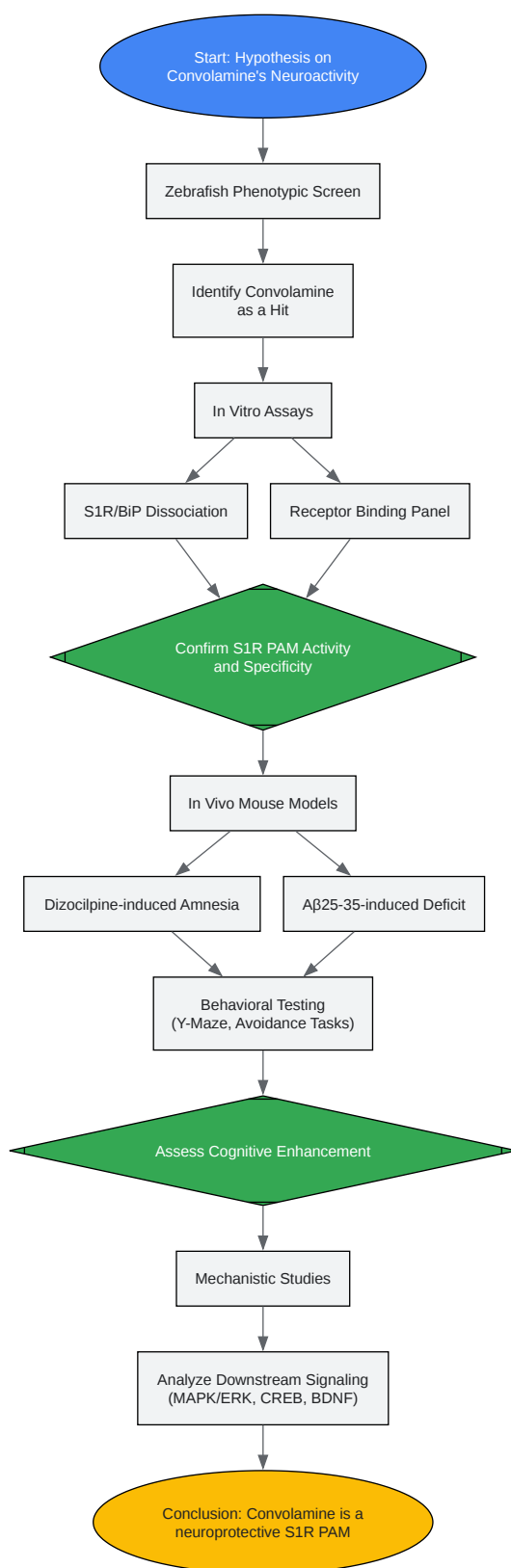
[Click to download full resolution via product page](#)

Caption: **Convolamine**-mediated S1R signaling pathway.



Positive allosteric modulation of S1R by **convolamine** enhances the dissociation of S1R from BiP in the presence of an endogenous or exogenous agonist.[17] The activated S1R then stabilizes the IP3 receptor at the ER membrane, leading to proper regulation of calcium release into the cytoplasm.[16] This controlled calcium signaling, in turn, influences downstream pathways such as the MAPK/ERK pathway.[15] Activation of MAPK/ERK leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[15] Phosphorylated CREB promotes the transcription of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[18] The upregulation of BDNF and the modulation of MAPK/ERK signaling contribute to neuroprotection, synaptic plasticity, and ultimately, cognitive enhancement.[15][18]

## Experimental Workflow for Investigating Convolamine's Mechanism



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **convolamine** research.

## Conclusion

**Convolamine**, a tropane alkaloid from *Convolvulus pluricaulis*, represents a fascinating example of a traditional herbal medicine constituent whose therapeutic effects are being elucidated through modern pharmacology. Its role as a positive allosteric modulator of the Sigma-1 Receptor provides a clear molecular basis for the cognitive-enhancing and neuroprotective properties attributed to Shankhpushpi in Ayurvedic medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of **convolamine** and other S1R modulators.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mmpc.org [mmpc.org]
- 2. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid- $\beta$  and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Y-Maze Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. *Convolvulus pluricaulis* Choisy's Extraction, Chemical Characterization and Evaluation of the Potential Effects on Glycaemic Balance in a 3T3-L1 Adipocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Convolamine, a tropane alkaloid extracted from *Convolvulus plauricalis*, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memory study - Passive Avoidance - Step Through [ugobasile.com]

- 11. nbt ltd.com [nbt ltd.com]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric Modulation of Sigma-1 Receptors Elicits Rapid Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Convolamine: A Technical Guide to its Traditional Roles and Modern Pharmacological Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000090#convolamine-s-role-in-traditional-medicine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)